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Compound of Interest

Compound Name: Vistusertib

Cat. No.: B1684010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Vistusertib, also known as AZD2014, is a potent and selective second-generation inhibitor of

the mammalian target of rapamycin (mTOR). As a dual inhibitor of both mTORC1 and

mTORC2 complexes, it represents a significant advancement over earlier mTOR inhibitors,

such as rapamycin analogs, which primarily target mTORC1. This technical guide provides a

comprehensive overview of the chemical properties, synthesis, mechanism of action, and key

experimental data related to Vistusertib, intended for professionals in the field of drug

discovery and development.

Chemical Structure and Properties
Vistusertib is a synthetic, orally bioavailable small molecule.[1] Its chemical identity is well-

defined, and its key properties are summarized in the table below.
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Identifier Value Source

IUPAC Name

3-[2,4-bis[(3S)-3-

methylmorpholin-4-

yl]pyrido[2,3-d]pyrimidin-7-yl]-

N-methylbenzamide

PubChem[1]

Chemical Formula C₂₅H₃₀N₆O₃ PubChem[1]

Molecular Weight 462.5 g/mol PubChem[1]

CAS Number 1009298-59-2 Selleck Chemicals[2]

Canonical SMILES

C[C@H]1COCCN1C2=NC(=N

C3=C2C=CC(=N3)C4=CC(=C

C=C4)C(=O)NC)N5CCOC[C@

@H]5C

PubChem[1]

InChI Key
JUSFANSTBFGBAF-

IRXDYDNUSA-N
PubChem[1]

Nature Synthetic Abcam[3]

Solubility Soluble in DMSO to 50 mM Abcam[3]

Synthesis of Vistusertib
Detailed, step-by-step synthesis protocols for Vistusertib are proprietary and not extensively

published in peer-reviewed literature. However, based on patent literature and common organic

synthesis strategies for similar heterocyclic compounds, the synthesis likely involves a multi-

step process. A plausible synthetic route would center on the construction of the core

pyrido[2,3-d]pyrimidine ring system, followed by the attachment of the side chains.

Conceptual Synthetic Workflow:

The synthesis would likely begin with a substituted pyridine precursor, which is then used to

build the fused pyrimidine ring. The two (3S)-3-methylmorpholin-4-yl groups and the N-

methylbenzamide moiety would be introduced through sequential nucleophilic substitution and

amide coupling reactions. The stereochemistry of the methylmorpholinyl groups is a critical
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aspect of the synthesis, likely established using a chiral starting material or through asymmetric

synthesis methods.[4]

Conceptual Synthesis Workflow for Vistusertib

Substituted Pyridine Precursor

Construction of Pyrido[2,3-d]pyrimidine Core

Ring Annulation

Introduction of (3S)-3-methylmorpholine (Position 2)

Nucleophilic Substitution

Introduction of (3S)-3-methylmorpholine (Position 4)

Nucleophilic Substitution

Coupling with N-methyl-3-bromobenzamide

Suzuki or similar cross-coupling

Vistusertib (Final Product)

Final purification

Click to download full resolution via product page

Caption: A high-level conceptual workflow for the synthesis of Vistusertib.

Mechanism of Action: Dual mTORC1/2 Inhibition
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Vistusertib functions as an ATP-competitive inhibitor of mTOR kinase, a critical node in the

PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is frequently dysregulated in various

cancers, leading to uncontrolled cell growth, proliferation, and survival.[6] Unlike first-

generation mTOR inhibitors (rapalogs) that allosterically inhibit mTORC1, Vistusertib binds to

the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2

complexes.[5]

Inhibition of mTORC1: This leads to the dephosphorylation of its downstream effectors,

namely the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor

4E-binding protein 1 (4E-BP1). This action suppresses protein synthesis and cell growth.[2]

Inhibition of mTORC2: This is a key advantage of Vistusertib. mTORC2 is responsible for

the phosphorylation and full activation of AKT at serine 473 (pAKT S473). By inhibiting

mTORC2, Vistusertib blocks this crucial step, leading to a feedback inhibition of the PI3K

pathway and inducing apoptosis.[2]
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Vistusertib's Mechanism of Action in the PI3K/Akt/mTOR Pathway

PI3K
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Caption: Vistusertib dually inhibits mTORC1 and mTORC2 in the PI3K/Akt/mTOR pathway.

Quantitative Data
In Vitro Potency
Vistusertib has demonstrated high potency in both biochemical and cellular assays.
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Target Assay Type IC₅₀ Source

mTOR
Cell-free enzymatic

assay
2.8 nM Selleck Chemicals[2]

p-AKT (S473)
Cellular assay

(MDAMB468 cells)
78 nM MedChemExpress[7]

pS6 (S235/236)
Cellular assay

(MDAMB468 cells)
210 nM MedChemExpress[7]

PI3Kα
Cell-free enzymatic

assay
3,766 nM TargetMol[8]

Clinical Efficacy Data
Clinical trials have evaluated Vistusertib in combination with other agents across various

cancers.
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Trial / Cancer
Type

Treatment
Arms

Primary
Endpoint

Result Source

VICTORIA /

Endometrial

Cancer

Vistusertib +

Anastrozole

(V+A) vs.

Anastrozole

alone (A)

Progression-Free

Rate at 8 weeks

(8wk-PFR)

67.3% (V+A) vs.

39.1% (A)

JAMA

Oncology[9]

VICTORIA /

Endometrial

Cancer

Vistusertib +

Anastrozole

(V+A) vs.

Anastrozole

alone (A)

Median

Progression-Free

Survival (PFS)

5.2 months

(V+A) vs. 1.9

months (A)

JAMA

Oncology[9]

TAX-TORC /

Ovarian Cancer

Vistusertib +

Paclitaxel

RECIST

Response Rate

52% (13/25

patients)

Annals of

Oncology[10]

TAX-TORC /

Ovarian Cancer

Vistusertib +

Paclitaxel

Median

Progression-Free

Survival (PFS)

5.8 months
Annals of

Oncology[10]

TAX-TORC /

Squamous

NSCLC

Vistusertib +

Paclitaxel

RECIST

Response Rate

35% (8/23

patients)

Annals of

Oncology[10]

TAX-TORC /

Squamous

NSCLC

Vistusertib +

Paclitaxel

Median

Progression-Free

Survival (PFS)

5.8 months
Annals of

Oncology[10]

Key Experimental Protocols
While specific, detailed protocols from individual studies are not publicly available, this section

outlines the generalized methodologies for key experiments used to characterize Vistusertib.

In Vitro Western Blot for Pathway Inhibition
This protocol is a standard method to assess the phosphorylation status of mTOR pathway

proteins.
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Cell Culture and Treatment: Plate cancer cell lines (e.g., MDAMB468, HeyA8, SKOV3) and

allow them to adhere.[5][11] Treat cells with varying concentrations of Vistusertib or DMSO

(vehicle control) for a specified duration (e.g., 24 hours).[11]

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors to preserve protein phosphorylation.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay to ensure equal loading.[12]

SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight

on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF

membrane.[12]

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the

membrane with primary antibodies against p-AKT (S473), p-S6K, p-S6 (S235/236), and total

protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated

secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL)

substrate and an imaging system.
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Generalized Western Blot Workflow

Cell Seeding & Vistusertib Treatment

Cell Lysis & Protein Extraction

Protein Quantification (BCA Assay)

SDS-PAGE Electrophoresis

Protein Transfer to Membrane

Immunoblotting with Primary & Secondary Antibodies

Signal Detection & Analysis

Click to download full resolution via product page

Caption: A standard workflow for Western blot analysis of mTOR pathway inhibition.

In Vivo Tumor Xenograft Study
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This protocol describes a common approach to evaluate the anti-tumor efficacy of Vistusertib
in a living organism.

Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF7, A2780CisR).[5]

[6] Implant a specific number of cells (e.g., 3x10⁵ to 5x10⁶) subcutaneously or orthotopically

into the flank or relevant tissue of immunocompromised mice (e.g., BALB/c nude or SCID).

[5][13]

Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a

palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Drug Administration: Prepare Vistusertib in a suitable vehicle (e.g., CMC-Na suspension).

[14] Administer the drug orally (p.o.) according to the study's dosing schedule (e.g., daily, or

intermittently).[2] The control group receives the vehicle only.

Monitoring: Measure tumor volumes with calipers two to three times per week.[13] Monitor

animal body weight and overall health as indicators of toxicity.

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time

point), euthanize the animals. Excise the tumors, weigh them, and process them for further

analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).[5]

Conclusion
Vistusertib is a highly potent dual mTORC1/2 inhibitor with a well-characterized chemical

structure and mechanism of action. Its ability to block both mTOR complexes provides a more

comprehensive inhibition of the PI3K/AKT/mTOR pathway compared to earlier agents.

Preclinical and clinical data demonstrate its potential as an effective anti-neoplastic agent,

particularly in combination with other targeted therapies. This guide provides a foundational

understanding for researchers and clinicians working on the development and application of

next-generation mTOR pathway inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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